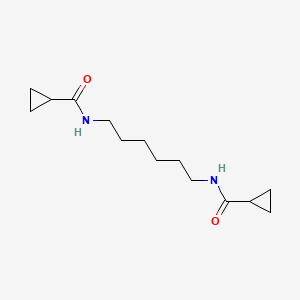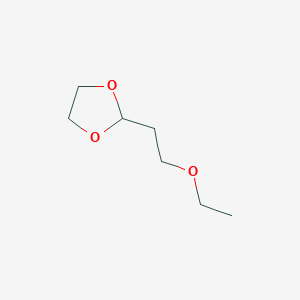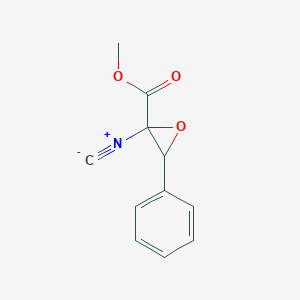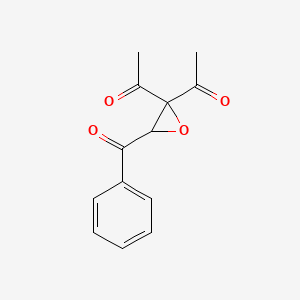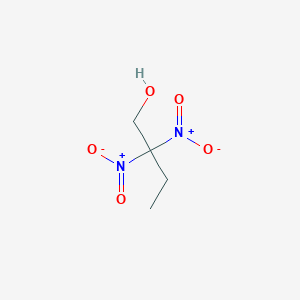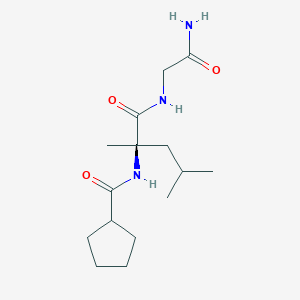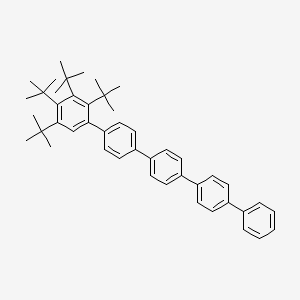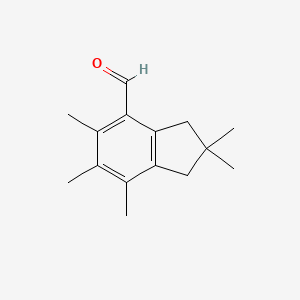![molecular formula C14H11N3OSe B14383402 2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one CAS No. 89927-24-2](/img/structure/B14383402.png)
2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is a heterocyclic compound that contains selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one typically involves the reaction of primary selenoamides with bisacyl chlorides in the presence of triethylamine (Et3N). For example, the reaction with malonyl chloride yields 6-hydroxy-1,3-selenazin-4-ones in high yield . Other bisacyl chlorides such as succinyl chloride, glutaryl chloride, and phthaloyl chloride can also be used to produce corresponding selenoanhydrides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is not well-documented. it is likely that the compound interacts with various molecular targets and pathways due to the presence of the selenium atom, which can participate in redox reactions and form stable complexes with other molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylanilino)-4-pyrido[3,2-e][1,3]thiazinone: A similar compound that contains sulfur instead of selenium.
6-Hydroxy-1,3-selenazin-4-ones: Compounds that share the selenazine core structure.
Uniqueness
2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one is unique due to the presence of the selenium atom, which imparts distinct chemical properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable for various applications.
Properties
CAS No. |
89927-24-2 |
|---|---|
Molecular Formula |
C14H11N3OSe |
Molecular Weight |
316.23 g/mol |
IUPAC Name |
2-(2-methylanilino)pyrido[3,2-e][1,3]selenazin-4-one |
InChI |
InChI=1S/C14H11N3OSe/c1-9-5-2-3-7-11(9)16-14-17-12(18)10-6-4-8-15-13(10)19-14/h2-8H,1H3,(H,16,17,18) |
InChI Key |
TVKXFCYMXWGATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=O)C3=C([Se]2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)
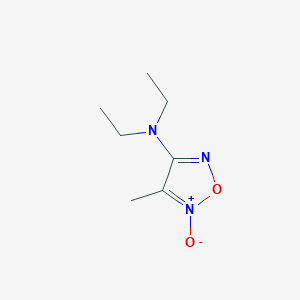
![4-Propoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383325.png)
